molecular formula C9H11Br2N3O2 B2701482 (3,5-Dibromo-pyrazin-2-yl)-carbamic acid tert-butyl ester CAS No. 1073435-85-4

(3,5-Dibromo-pyrazin-2-yl)-carbamic acid tert-butyl ester

Cat. No. B2701482
CAS RN: 1073435-85-4
M. Wt: 353.014
InChI Key: WBXYIFRQFCLVSC-UHFFFAOYSA-N
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Description

(3,5-Dibromo-pyrazin-2-yl)-carbamic acid tert-butyl ester (DBPBTE) is an organic compound that has been used in various scientific research applications. It is a carbamate ester with a molecular weight of 339.9 g/mol. DBPBTE is a highly reactive compound and is used in the synthesis of other compounds and as a reagent in organic reactions. DBPBTE is also known as 3,5-dibromo-2-pyrazinecarbonyl chloride and is used for its unique properties in a variety of biochemical and physiological applications.

Scientific Research Applications

Synthetic and Crystallographic Studies

Research on compounds similar to "(3,5-Dibromo-pyrazin-2-yl)-carbamic acid tert-butyl ester" often focuses on their synthetic routes and crystallographic properties. For instance, the study of synthetic pathways involving carbamic acid esters highlights methods for preparing these compounds with good yield and analyzing their structure through X-ray diffraction, FT-NMR, and FT-IR spectroscopy (Kant et al., 2015). These methodologies are crucial for understanding the compound's molecular configuration and potential interactions in biological systems.

Antimicrobial Activity

Substituted pyrazinecarboxamide derivatives, including pyrazinoic acid esters, have been explored for their antimicrobial activity against various Mycobacterium species. Modification of the pyrazine nucleus and the ester functionality expands their antimycobacterial activity. Quantitative structure-activity relationship (QSAR) studies help understand the factors contributing to their biological activity and stability in serum (Bergmann et al., 1996). This suggests potential research avenues for studying "this compound" in antimicrobial applications.

Catalytic Activity and Synthetic Applications

Research on polynuclear copper(I) pyrazolate complexes derived from pyrazole carboxylic acid esters, similar to the target compound, demonstrates their use as catalysts in organic synthesis, such as cyclopropanation reactions. These studies provide insights into the compound's potential roles in facilitating chemical transformations, offering pathways to explore its utility in synthetic organic chemistry (Maspero et al., 2003).

properties

IUPAC Name

tert-butyl N-(3,5-dibromopyrazin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br2N3O2/c1-9(2,3)16-8(15)14-7-6(11)13-5(10)4-12-7/h4H,1-3H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXYIFRQFCLVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(N=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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